20-hydroxy N-Arachidonoyl Taurine
Description
20-Hydroxy N-arachidonoyl taurine (20-HNAT) is a hydroxylated metabolite of the endogenous lipid mediator N-arachidonoyl taurine (NAT). Structurally, it comprises a taurine moiety conjugated to a hydroxylated arachidonic acid chain at the C20 position. This modification confers unique physicochemical properties, including enhanced polarity and altered receptor-binding affinities compared to its parent compound .
Properties
Molecular Formula |
C21H35NO5S |
|---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
2-[[(5Z,8Z,11Z,14Z)-19-hydroxynonadeca-5,8,11,14-tetraenoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C21H35NO5S/c23-19-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-21(24)22-18-20-28(25,26)27/h2-5,8-11,23H,1,6-7,12-20H2,(H,22,24)(H,25,26,27)/b4-2-,5-3-,10-8-,11-9- |
InChI Key |
FIAUGPKUCVIKOZ-BWZKLFRGSA-N |
Isomeric SMILES |
C(CCO)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCS(=O)(=O)O |
Canonical SMILES |
C(CCO)CC=CCC=CCC=CCC=CCCCC(=O)NCCS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Enzymatic Oxidation via Cytochrome P450 Isoforms
The primary and most reliable method for synthesizing 20-hydroxy N-Arachidonoyl Taurine involves enzymatic oxidation of N-arachidonoyl taurine by cytochrome P450 (CYP450) enzymes, particularly the CYP450 4A ω-hydroxylase isoforms. This process mimics the natural metabolic pathway where arachidonic acid derivatives are hydroxylated at the ω-position (carbon 20) to form hydroxyeicosatetraenoic acid (20-HETE) analogs.
- Procedure : N-arachidonoyl taurine is incubated with CYP450 enzymes under controlled conditions to achieve selective hydroxylation at the 20th carbon position.
- Purification : The hydroxylated product is purified using reversed-phase high-performance liquid chromatography (HPLC) with ethanol/water gradients to separate the product from unreacted substrates and side products.
- Advantages : This method ensures regio- and stereospecific hydroxylation, yielding a product closely resembling the endogenous compound.
| Step | Description | Conditions/Details |
|---|---|---|
| Substrate preparation | N-arachidonoyl taurine synthesis or procurement | Pure, high-grade reagent |
| Enzymatic oxidation | CYP450 4A ω-hydroxylase incubation | Controlled temperature, pH, co-factors present |
| Purification | Reversed-phase HPLC | Ethanol/water gradient, C18 column |
| Product isolation | Collection of 20-hydroxy N-arachidonoyl taurine fraction | Verified by retention time and UV absorbance |
This enzymatic approach is supported by lipidomic analyses that identify 20-hydroxy N-Arachidonoyl Taurine as a CYP450 metabolite in rat brain tissue, confirming the biological relevance of this synthetic route.
Lipid Extraction and Sample Preparation for Analysis
For research involving biological samples or to confirm synthesis, extraction and purification protocols are critical:
- Tissue Extraction : Samples are shock-frozen in liquid nitrogen and homogenized in HPLC-grade methanol. Deuterium-labeled internal standards (e.g., d8-NAGly) are added to monitor extraction efficiency.
- Solid Phase Extraction (SPE) : C-18 SPE columns are used to partially purify lipid extracts by sequential elution with increasing methanol concentrations (60%, 75%, 85%, 100%).
- Storage : Eluants are stored at −80°C to maintain stability before analysis.
| Step | Description | Details |
|---|---|---|
| Sample homogenization | In methanol on ice, dark conditions | 2 hours incubation |
| Centrifugation | 19,000g, 20 min, 20°C | Separation of supernatant |
| SPE purification | C-18 columns, graded methanol elution | Four fractions collected |
| Storage | −80°C | Prevent degradation |
Chromatographic and Mass Spectrometric Analysis
Quantification and confirmation of 20-hydroxy N-Arachidonoyl Taurine require advanced analytical techniques:
- Chromatography : Reversed-phase polar C18 columns (e.g., Kinetex Polar C18) with mobile phases of water + 0.1% formic acid (A) and acetonitrile + 0.1% formic acid (B) are used. Gradient elution optimizes separation.
- Mass Spectrometry : Electrospray ionization (ESI) in positive ion mode coupled with high-resolution Orbitrap or triple quadrupole mass spectrometers enables sensitive detection.
- Internal Standards : Use of stable isotope-labeled standards (e.g., 20-HETE-d6) improves accuracy.
- Parameters : Typical flow rates are 0.2–0.5 mL/min; column temperature is maintained at 40°C. MS settings include sheath gas, auxiliary gas flows, spray voltage (~3.5 kV), and capillary temperature (~269°C).
| Parameter | Description | Typical Setting |
|---|---|---|
| Column | Reversed-phase C18 | 100 mm × 2.1 mm, 2.6 μm particle size |
| Mobile phase A | Water + 0.1% formic acid | Polar solvent |
| Mobile phase B | Acetonitrile + 0.1% formic acid | Organic solvent |
| Gradient | Stepwise increase of B from 5% to 99% | 0–10 min range |
| MS ionization | Electrospray positive mode | Spray voltage 3.5 kV |
| Scan range | 100–1000 m/z | Covers target analytes |
Research Findings on Preparation and Analysis
Quantification Accuracy
- Stable isotope dilution assays (SIDA) using deuterated internal standards significantly enhance precision in LC-MS/MS workflows.
- Calibration curves and recovery rates are established through spiking experiments with known quantities of the compound and internal standards.
Biological Synthesis Implications
- The enzymatic oxidation method reflects physiological processes where CYP450 enzymes metabolize N-arachidonoyl taurine to its 20-hydroxy derivative.
- This pathway is relevant for studying inflammatory modulation and metabolic regulation via TRP channel activation.
Summary Table of Preparation Methods
| Method | Description | Key Reagents/Equipment | Advantages | Limitations |
|---|---|---|---|---|
| Enzymatic Oxidation | CYP450 4A ω-hydroxylase catalyzed hydroxylation of N-arachidonoyl taurine | CYP450 enzymes, reversed-phase HPLC system | High specificity, biologically relevant product | Requires enzyme source, controlled conditions |
| Lipid Extraction | Methanol homogenization, SPE purification of biological samples | Liquid nitrogen, methanol, C-18 SPE columns | Efficient extraction from tissues, compatible with LC-MS | Labor-intensive, requires cold storage |
| Chromatographic Purification and Analysis | Reversed-phase HPLC coupled with ESI-MS/MS | UHPLC system, Orbitrap or triple quadrupole MS | Sensitive, precise quantification | High-cost instrumentation |
Chemical Reactions Analysis
Types of Reactions:
Substitution: Potential substitution reactions could involve the replacement of the hydroxyl group with other functional groups, although this is less commonly studied.
Common Reagents and Conditions:
Reagents: Oxygen, NADPH, and cytochrome P450 enzymes.
Conditions: Aqueous or organic solvent systems, typically under mild temperature and pressure conditions to maintain enzyme activity.
Major Products: The major product of the hydroxylation reaction is 20-hydroxy N-Arachidonoyl Taurine itself. Further reactions could yield various derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: 20-hydroxy N-Arachidonoyl Taurine is used as a model compound to study the metabolism of fatty acid amides and their interactions with enzymes and receptors .
Biology: In biological research, this compound is investigated for its role in cellular signaling pathways, particularly those involving TRP channels .
Medicine: Potential therapeutic applications include its use as a modulator of TRP channels, which are implicated in pain, inflammation, and other physiological processes .
Industry: While industrial applications are limited, the compound’s role in research could lead to the development of new pharmaceuticals targeting TRP channels and related pathways.
Mechanism of Action
20-hydroxy N-Arachidonoyl Taurine exerts its effects primarily through the activation of TRP channels, specifically the TRPV1 channel . This activation modulates calcium influx into cells, influencing various cellular processes such as neurotransmitter release and gene expression. The compound’s interaction with TRP channels is thought to be mediated by its structural similarity to other endogenous ligands of these channels .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
N-Arachidonoyl Taurine (NAT)
- Structure : Arachidonic acid (C20:4) conjugated to taurine.
- Molecular Weight : 411.6 g/mol .
- Mechanism : Activates TRPV1 and TRPV4 with EC₅₀ values of 28 µM and 21 µM, respectively. Modulates synaptic transmission in the prefrontal cortex by enhancing glutamatergic and GABAergic activity .
- Functional Contrast : Unlike 20-HNAT, NAT directly influences insulin secretion in pancreatic β-cells and exhibits anti-proliferative effects in prostate cancer cells (PC-3 line) at µM concentrations .
N-Oleoyl Taurine
- Structure : Oleic acid (C18:1) conjugated to taurine.
- Molecular Weight : 413.6 g/mol .
- Mechanism : Shares structural homology with NAT but lacks the polyunsaturated arachidonate chain. Demonstrates weaker anti-proliferative activity in PC-3 cells compared to NAT (IC₅₀ > 50 µM vs. 25 µM for NAT) .
20-Hydroxyeicosatetraenoic Acid (20-HETE)
- Structure : Hydroxylated metabolite of arachidonic acid without taurine conjugation.
- Molecular Weight : 320.5 g/mol .
- Mechanism : Potent vasoconstrictor and mediator of oxidative stress via cytochrome P450 (CYP450) pathways.
Anandamide (AEA)
- Structure: Arachidonic acid conjugated to ethanolamine.
- Molecular Weight : 347.5 g/mol .
- Mechanism: Endocannabinoid targeting cannabinoid receptors CB1/CB2.
- Functional Contrast: While both AEA and NAT are arachidonate derivatives, AEA’s ethanolamine group confers affinity for cannabinoid receptors, whereas NAT’s taurine group biases activity toward TRPV channels .
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- TRPV Channel Activation : NAT and 20-HNAT exhibit divergent potencies. NAT’s EC₅₀ for TRPV1 (28 µM) is comparable to capsaicin, while 20-HNAT’s activity remains unquantified but hypothesized to be weaker due to steric hindrance from hydroxylation .
- Metabolic Stability : 20-HNAT is more resistant to enzymatic degradation than NAT, as hydroxylation reduces susceptibility to hydrolysis by fatty acid amide hydrolase (FAAH) .
- Pathophysiological Roles : NAT is elevated in colon tissues of hyperlipidemic models, suggesting a role in lipid metabolism, whereas 20-HNAT’s presence in neurological contexts remains underexplored .
Q & A
Q. What are the primary structural and functional characteristics of 20-hydroxy N-arachidonoyl taurine in lipidomics?
20-Hydroxy N-arachidonoyl taurine is a fatty acyl amide of taurine with a unique hydrophilic-lipophilic balance, enhancing solubility in diverse matrices and improving ionization efficiency during mass spectrometry (MS). Its molecular configuration allows specific lipid-binding affinities, facilitating precise quantification of lipid metabolites in complex biological samples . For MS workflows, use deuterated internal standards (e.g., 20-HETE-d6) to normalize signal variability and account for matrix effects .
Q. How should researchers handle solubility and stability challenges when working with 20-hydroxy N-arachidonoyl taurine?
The compound is soluble in ethanol, methanol, and PBS (pH 7.2), but requires sonication at 37°C for optimal dissolution. Store solutions at -20°C, where they remain stable for ≥1 year. Avoid freeze-thaw cycles; aliquot working solutions to preserve integrity . For cellular assays, pre-warm solutions to 37°C to prevent precipitation in culture media.
Q. What experimental models are suitable for studying its role in calcium signaling and insulin secretion?
Use pancreatic β-cell lines (e.g., HIT-T15, INS-1) to assess calcium flux via fluorescent indicators (e.g., Fura-2). At 10 µM, 20-hydroxy N-arachidonoyl taurine increases intracellular Ca²⁺ and insulin secretion in 832/13 INS-1 cells. Include vehicle controls (ethanol/DMSO) and validate TRPV1/TRPV4 involvement with antagonists like capsazepine (TRPV1) or HC-067047 (TRPV4) .
Advanced Research Questions
Q. How can researchers resolve contradictions in its inflammatory roles across different tissues?
In the colon, 20-hydroxy N-arachidonoyl taurine is linked to bile acid modifications and anti-inflammatory effects (e.g., reduced taurocholic acid in HT_Colon vs. HC_Colon). In contrast, in neural tissues, it acts as a neurotransmitter and TRPV activator, potentially promoting neuroinflammation. To reconcile these, design tissue-specific lipidomics profiling and compare receptor expression (e.g., TRPV1/4, LXR) using qPCR or Western blotting .
Q. What methodologies optimize detection of 20-hydroxy N-arachidonoyl taurine in complex biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase columns (C18) and electrospray ionization (ESI) in negative ion mode is recommended. Use isotope-labeled analogs (e.g., 20-HETE-d6) as internal standards for quantification. For tissue imaging (e.g., MALDI-MSI), optimize matrix application (e.g., DHB) and spatial resolution to localize its distribution in brain or colon sections .
Q. How does its interaction with TRPV channels influence experimental design in neurological studies?
The compound activates TRPV1 (EC₅₀ = 28 µM) and TRPV4 (EC₅₀ = 21 µM), necessitating dose-response curves (1–100 µM) to distinguish channel-specific effects. In neuronal cultures, pair calcium imaging with pharmacological inhibitors and siRNA knockdown to validate target specificity. Consider cross-talk with endocannabinoid pathways, as δ9-THC administration alters endogenous levels in murine brains .
Q. What are the implications of its structural similarity to other N-acyl taurines in functional assays?
N-Arachidonoyl taurine derivatives (e.g., N-oleoyl taurine, N-palmitoyl taurine) share overlapping metabolic pathways but differ in receptor affinities. Use competitive binding assays (e.g., radiolabeled ligands for TRPV/CB1 receptors) and lipidomic profiling to differentiate their roles. In vivo, employ knockout models (e.g., TRPV1⁻/⁻ mice) to isolate functional contributions .
Methodological Considerations
Q. How should researchers address batch-to-batch variability in commercial preparations?
Source the compound from suppliers providing ≥95% purity (HPLC-validated) and detailed mass spectral data (e.g., Santa Cruz Biotechnology, sc-220840). Validate each batch via NMR or high-resolution MS and compare retention times with authenticated standards .
Q. What controls are essential for in vivo studies investigating its metabolic fate?
Include deuterated tracers (e.g., 20-hydroxy N-arachidonoyl taurine-d4) to track tissue distribution and CYP450-mediated metabolism. In murine models, collect plasma, brain, and colon samples at multiple timepoints. Use sham-treated cohorts to account for endogenous taurine-conjugated lipid fluctuations .
Q. How can computational tools enhance understanding of its lipid interactions?
Leverage molecular docking simulations (e.g., AutoDock Vina) to predict binding poses with TRPV channels or lipid transporters. Combine with molecular dynamics to assess membrane partitioning. Public databases (e.g., Lipid Maps) provide structural templates for homology modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
